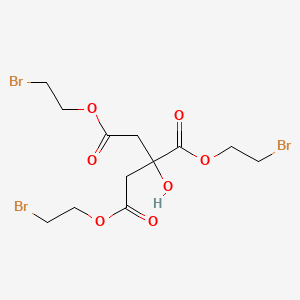

Citric acid, tris(2-bromoethyl) ester

Description

Properties

CAS No. |

127924-00-9 |

|---|---|

Molecular Formula |

C12H17Br3O7 |

Molecular Weight |

512.97 g/mol |

IUPAC Name |

tris(2-bromoethyl) 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C12H17Br3O7/c13-1-4-20-9(16)7-12(19,11(18)22-6-3-15)8-10(17)21-5-2-14/h19H,1-8H2 |

InChI Key |

KESRAIZGURKHRD-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)OC(=O)CC(CC(=O)OCCBr)(C(=O)OCCBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Metabolic Pathways : Evidence from myocardial studies on DPNCE (a cysteine-propionate ester) suggests that citrate esters can influence metabolic intermediates like CAC (citric acid cycle) flux, but brominated esters may exhibit divergent behaviors due to bromine’s electronegativity .

- Analytical Methods : Advanced techniques like GC-MS and HPLC () are critical for quantifying brominated esters, though their stability under analysis conditions remains unstudied.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing citric acid, tris(2-bromoethyl) ester, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via esterification of citric acid with 2-bromoethanol under acidic or enzymatic catalysis. Key parameters include stoichiometric ratios (e.g., 3:1 molar ratio of 2-bromoethanol to citric acid), temperature (60–80°C), and catalyst selection (e.g., sulfuric acid or lipases). Reaction progress can be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure ester .

Q. How can gas chromatography-mass spectrometry (GC-MS) be applied to quantify citric acid, tris(2-bromoethyl) ester in biological matrices?

- Answer : Derivatization with pentafluorobenzyl bromide enhances volatility for GC-MS analysis. A Shimadzu GC-MS system equipped with a DB-5MS column (30 m × 0.25 mm) can separate derivatives under programmed temperature conditions (50°C to 300°C at 10°C/min). Quantification via selected ion monitoring (SIM) at m/z 237.20 for the ester fragment ensures specificity. Calibration curves (0.1–100 µM) validated with ≤5% inter-day variability are recommended .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic fate of citric acid, tris(2-bromoethyl) ester in cardiac tissue, and how can isotopic labeling enhance mechanistic insights?

- Answer : Anesthetized open-chest pig models (e.g., LAD coronary artery flow reduction) replicate ischemia-reperfusion injury, as seen in studies of analogous esters like DPNCE . Isotopic labeling (e.g., ¹³C-citric acid) enables tracking via LC-MS/MS to identify hydrolysis products (e.g., 2-bromoethanol and citrate) and incorporation into the tricarboxylic acid (TCA) cycle. Dual-labeling with ²H-glucose further distinguishes glycolytic vs. TCA contributions to ATP synthesis .

Q. How do conflicting results on the compound’s impact on oxidative stress arise, and what analytical strategies resolve these discrepancies?

- Answer : Contradictions may stem from dose-dependent effects or tissue-specific hydrolysis rates. For example, in porcine models, high-dose esters (≥3.2 mg·kg⁻¹·min⁻¹) elevate arterial propionate but show minimal myocardial cysteine uptake, masking redox effects . Resolving this requires parallel measurement of glutathione (GSH/GSSG ratios via LC-MS) and lipid peroxidation markers (e.g., malondialdehyde) in both plasma and tissue homogenates .

Q. What computational approaches predict the ester’s interaction with metabolic enzymes like citrate synthase or ATP-citrate lyase?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model binding affinities to citrate synthase (PDB ID: 2CTS). Key parameters include free energy calculations (ΔG) for the ester’s bromoethyl groups occupying hydrophobic pockets. In vitro validation via enzyme inhibition assays (IC₅₀ determination) corroborates computational predictions .

Q. How does the ester’s hydrolysis kinetics vary across pH gradients, and what implications does this have for intracellular delivery?

- Answer : Hydrolysis rates are pH-dependent, with faster degradation in acidic lysosomal environments (t₁/₂ = 15 min at pH 4.5 vs. t₁/₂ = 2 h at pH 7.4). This can be quantified via high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm). Such kinetics suggest pH-triggered release of citric acid in organelles, enhancing targeted delivery in cancer or ischemic cells .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in ester-mediated metabolic modulation?

- Answer : Two-way ANOVA with repeated measures (e.g., dose × time interactions) identifies significant metabolic shifts (e.g., propionate uptake). Non-linear regression (GraphPad Prism) models EC₅₀ values for dose-dependent effects on TCA intermediates. Bonferroni correction minimizes Type I errors in multi-comparison datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.